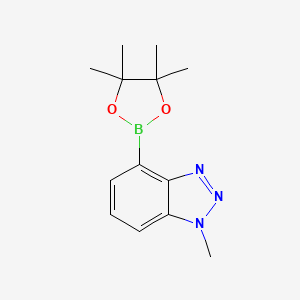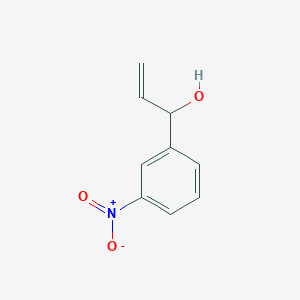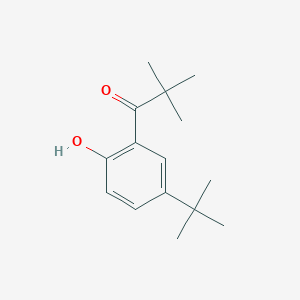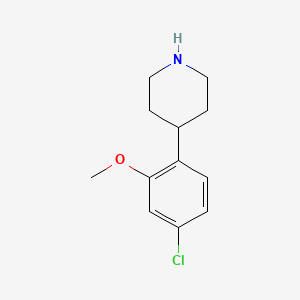
1-methyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-1,2,3-benzotriazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-methyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-1,2,3-benzotriazole is an organic compound with the molecular formula C10H17BN2O2. It is a derivative of benzotriazole, a heterocyclic compound known for its applications in various fields such as corrosion inhibition, photography, and as a building block in organic synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-methyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-1,2,3-benzotriazole typically involves the reaction of 1-methyl-1H-1,2,3-benzotriazole with bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, and requires heating to a temperature range of 80-100°C. The reaction is often performed in a solvent such as toluene or dimethylformamide (DMF) to facilitate the process.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems allows for efficient and scalable production. The reaction conditions are optimized to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
1-methyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-1,2,3-benzotriazole undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding boronic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The boron atom in the compound can be substituted with other functional groups through reactions such as Suzuki-Miyaura cross-coupling.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Palladium catalysts and bases like potassium carbonate (K2CO3) are commonly used in Suzuki-Miyaura cross-coupling reactions.
Major Products Formed
Oxidation: Boronic acids.
Reduction: Alcohols or amines.
Substitution: Various substituted benzotriazole derivatives.
Aplicaciones Científicas De Investigación
1-methyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-1,2,3-benzotriazole has several scientific research applications:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.
Biology: Investigated for its potential as a bioactive compound in drug discovery and development.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the production of advanced materials and as a corrosion inhibitor in various industrial applications.
Mecanismo De Acción
The mechanism of action of 1-methyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-1,2,3-benzotriazole involves its interaction with molecular targets such as enzymes and receptors. The boron atom in the compound can form reversible covalent bonds with nucleophilic sites in proteins, leading to inhibition or modulation of their activity. This interaction can affect various cellular pathways and processes, contributing to the compound’s bioactivity.
Comparación Con Compuestos Similares
Similar Compounds
- 1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole
- 1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole
Uniqueness
1-methyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-1,2,3-benzotriazole is unique due to its benzotriazole core, which imparts distinct chemical and physical properties. The presence of the boron-containing dioxaborolane group enhances its reactivity and versatility in various chemical reactions, making it a valuable compound in synthetic chemistry and industrial applications.
Propiedades
Fórmula molecular |
C13H18BN3O2 |
|---|---|
Peso molecular |
259.11 g/mol |
Nombre IUPAC |
1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzotriazole |
InChI |
InChI=1S/C13H18BN3O2/c1-12(2)13(3,4)19-14(18-12)9-7-6-8-10-11(9)15-16-17(10)5/h6-8H,1-5H3 |
Clave InChI |
QCMKKPJPSBZUMO-UHFFFAOYSA-N |
SMILES canónico |
B1(OC(C(O1)(C)C)(C)C)C2=C3C(=CC=C2)N(N=N3)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![6-chloro-1-methyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde](/img/structure/B13613574.png)
![(2s)-2-Amino-2-[2-(propan-2-yl)phenyl]ethan-1-ol](/img/structure/B13613591.png)
![2-Methyl-2,6-diazabicyclo[3.2.1]octan-7-one hydrochloride](/img/structure/B13613614.png)
![2-Amino-1-[2-(methylthio)phenyl]ethanone](/img/structure/B13613617.png)



![7-Azaspiro[3.5]nonan-9-ol](/img/structure/B13613644.png)




